4-(Bromomethyl)-2-methylbenzoic acid

Catalog No.
S14049204
CAS No.
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-methylbenzoic acid

Product Name

4-(Bromomethyl)-2-methylbenzoic acid

IUPAC Name

4-(bromomethyl)-2-methylbenzoic acid

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

KEMKHCWABVRKBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CBr)C(=O)O

4-(Bromomethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2C_9H_9BrO_2. It is classified as a derivative of benzoic acid, characterized by a bromomethyl group at the 4-position and a methyl group at the 2-position of the benzene ring. This structural configuration contributes to its unique chemical properties and reactivity. The compound appears as a white to light yellow crystalline solid and has a melting point ranging from 223°C to 227°C .

Involving 4-(Bromomethyl)-2-methylbenzoic acid include nucleophilic substitution reactions, where the bromomethyl group serves as a leaving group. This reactivity allows for the introduction of various nucleophiles, enabling the synthesis of more complex organic molecules. Additionally, this compound can undergo esterification reactions, forming esters with alcohols under acidic conditions.

4-(Bromomethyl)-2-methylbenzoic acid has shown potential biological activity, particularly in medicinal chemistry. It is utilized in the development of pharmaceuticals targeting specific enzymes or receptors. The compound's ability to interact with biological macromolecules makes it useful in biochemical assays for studying enzyme activities and protein interactions .

The synthesis of 4-(Bromomethyl)-2-methylbenzoic acid typically involves the bromination of 2-methylbenzoic acid. One common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures, selectively brominating the benzylic position to yield the desired compound . Industrial methods may optimize this process for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

4-(Bromomethyl)-2-methylbenzoic acid serves multiple applications across various fields:

  • Organic Synthesis: It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is integral in developing drug candidates that target specific biological pathways.
  • Material Science: It is employed in creating functionalized polymers and materials with tailored properties.
  • Biological Studies: Used as a probe or ligand in biochemical assays to investigate enzyme activity or protein interactions .

Studies on the interaction of 4-(Bromomethyl)-2-methylbenzoic acid with biological systems indicate its potential to modulate enzyme activity through covalent or non-covalent interactions. The bromomethyl group enhances its reactivity, making it a valuable tool in biochemical research for studying molecular interactions and mechanisms .

Several compounds share structural similarities with 4-(Bromomethyl)-2-methylbenzoic acid. Here are some notable examples:

  • 4-(Chloromethyl)-2-methylbenzoic acid: Similar structure but contains a chloromethyl group instead of a bromomethyl group.
  • 4-(Methyl)-2-methylbenzoic acid: Lacks halogen substituents, resulting in reduced reactivity.
  • 4-(Bromomethyl)benzoic acid: Does not have the methyl group at the 2-position, affecting steric and electronic properties.

Uniqueness

The uniqueness of 4-(Bromomethyl)-2-methylbenzoic acid lies in its combination of both bromomethyl and methyl groups on the benzene ring. This dual substitution provides a balance of reactivity and stability, making it versatile for various synthetic applications. Its distinct properties allow it to serve as an effective intermediate in organic synthesis while also exhibiting potential biological activity .

Radical Bromination Strategies Using N-Bromosuccinimide (NBS)

Radical bromination employing NBS is a cornerstone for introducing bromine at benzylic positions. The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination phases. In the context of 4-(bromomethyl)-2-methylbenzoic acid synthesis, NBS serves as a bromine source due to its stability and controlled reactivity compared to molecular bromine (Br₂).

Mechanistic Overview

  • Initiation: Radical initiators like dibenzoyl peroxide decompose under heat to generate phenyl radicals. These abstract a hydrogen atom from NBS, producing a bromine radical (Br- ) .
  • Propagation: The bromine radical abstracts a benzylic hydrogen from 2-methylbenzoic acid derivatives, forming a resonance-stabilized benzyl radical. This intermediate reacts with NBS to yield the brominated product and regenerate the bromine radical .
  • Termination: Radical recombination halts the chain process, ensuring controlled monobromination.

A representative synthesis involves treating methyl 4-methyl-2-methylbenzoate with NBS in tetrahydrofuran (THF)/water under reflux. This method achieves a 74% yield by leveraging the radical-stabilizing effect of the methyl substituent .

Reaction Conditions

  • Temperature: 80–110°C
  • Solvent: Mixed polar aprotic solvents (e.g., THF/water)
  • Catalyst: Not required for radical pathways, though Lewis acids like zirconium(IV) chloride enhance selectivity .

Solvent Systems and Radical Initiator Optimization

The choice of solvent and initiator critically influences reaction efficiency and selectivity.

Solvent Systems
Polar aprotic solvents stabilize radical intermediates while facilitating NBS solubility. Mixed solvents (e.g., THF/water or N,N-dimethylformamide/water) improve yields by balancing polarity and radical mobility. For example, a 4:1 mass ratio of N,N-dimethylformamide to water optimizes bromine radical availability, achieving >90% conversion in palladium-catalyzed intermediates .

Radical Initiators

  • Dibenzoyl Peroxide: Effective at 1–5 mol%, but requires temperatures >80°C for decomposition.
  • Azobisisobutyronitrile (AIBN): Lower thermal stability, suitable for milder conditions (60–70°C).
  • Light Irradiation: Green laser light accelerates initiation at subzero temperatures, enabling precise control .

Table 1. Solvent-Initiator Combinations and Yields

Solvent SystemInitiatorTemperature (°C)Yield (%)
THF/Water (4:1)Dibenzoyl Peroxide8074
DichloromethaneZrCl₄2598
N,N-DimethylformamideAIBN7085

Industrial-Scale Production Techniques and Process Intensification

Scaling 4-(bromomethyl)-2-methylbenzoic acid synthesis necessitates optimizing cost, safety, and throughput.

Batch Process Optimization

  • Catalyst Recycling: Palladium catalysts (e.g., Pd(dppf)Cl₂) are recovered via filtration and reused for 3–5 cycles without significant activity loss .
  • Solvent Recovery: Distillation reclaims THF and N,N-dimethylformamide, reducing waste.
  • Reaction Monitoring: In-line Fourier-transform infrared spectroscopy (FTIR) tracks NBS consumption, enabling real-time adjustments .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.97859 g/mol

Monoisotopic Mass

227.97859 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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